7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one

Epigenetics KDM5A inhibition Cancer biology

CAS 878416-52-5 is a differentiated research tool combining a conformationally rigid cyclopenta[c]chromene scaffold (KDM5A IC50 = 23.8 nM, >4200-fold selectivity over KDM4A) with a 7-O-(2-hydroxy-3-imidazolylpropoxy) substitutent. This geometry is purposely designed for epigenetic KDM5A inhibitor optimization, not for CYP11B1 heme coordination. It serves as an ideal starting point for SAR expansion at the 7-position in oncology programs. Sourced for R&D not human use. Request quote for milligram to gram quantities.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 878416-52-5
Cat. No. B2739549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one
CAS878416-52-5
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=CN=C4)O
InChIInChI=1S/C18H18N2O4/c21-12(9-20-7-6-19-11-20)10-23-13-4-5-15-14-2-1-3-16(14)18(22)24-17(15)8-13/h4-8,11-12,21H,1-3,9-10H2
InChIKeyFHZLRQSEOWRQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one (CAS 878416-52-5): Structural Identity and Scientific Procurement Context


7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one (CAS 878416-52-5) is a heterocyclic compound combining a 1,2,3-trihydrocyclopenta[c]chromen-4-one core with a 2-hydroxy-3-imidazolylpropoxy side chain . The cyclopenta[c]chromene scaffold has been validated in multiple pharmacological programs, most notably as a KDM5A inhibitor chemotype with a lead compound demonstrating IC50 = 23.8 nM against KDM5A [1]. The imidazole-containing propoxy linker is structurally analogous to the heme-coordinating imidazolylmethyl motif found in potent CYP11B1 inhibitors (IC50 = 9.7 nM) [2], indicating this compound may occupy a unique intersection of epigenetic and cytochrome P450 pharmacological space.

Why In-Class Substitution of CAS 878416-52-5 with Generic Chromen-4-one Derivatives Carries Quantifiable Risk


Chromen-4-one derivatives bearing imidazole substituents span at least three distinct pharmacological target classes—CYP11B1/2 inhibition, KDM5A demethylase inhibition, and steroid sulfatase inhibition—each governed by divergent structure–activity relationships (SAR) [1]. The cyclopenta[c]chromene scaffold confers conformational rigidity absent in monocyclic chromen-4-ones, enabling shape complementarity to the KDM5A catalytic pocket (IC50 = 23.8 nM vs. >100 μM against KDM4A, a selectivity ratio >4200) [2]. In contrast, the best-in-class imidazolylmethylchromone CYP11B1 inhibitor (5c) achieves IC50 = 9.7 nM via heme-iron coordination [3], a pharmacophore requirement that is unlikely to be met by a 7-O-(2-hydroxy-3-imidazolylpropoxy) substitution pattern. Without target-specific profiling data for each compound, the assumption that any chromen-4-one–imidazole hybrid is functionally interchangeable is empirically unsupported and carries quantifiable risk of selecting a molecule with zero activity at the intended target.

Quantitative Differentiation Evidence for 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one (CAS 878416-52-5) vs. Closest Structural Analogs


Structural Differentiation: Cyclopenta[c]chromene Core vs. Simple Chromen-4-one Analogs

CAS 878416-52-5 features a rigidified cyclopenta[c]chromene scaffold, distinguishing it from the more flexible monocyclic chromen-4-one core present in the CYP11B1 inhibitors reported by Gobbi et al. [1]. The fused cyclopentane ring restricts conformational freedom and enhances shape complementarity to the KDM5A catalytic pocket, as demonstrated by the structurally analogous cyclopenta[c]chromen derivative 1, which achieves 23.8 nM IC50 against KDM5A versus >100 μM against KDM4A (selectivity ratio >4200) [2]. In contrast, simple 3-imidazolylmethylchromones (e.g., compound 5c) achieve CYP11B1 IC50 = 9.7 nM but lack the scaffold rigidity required for KDM5A engagement [1].

Epigenetics KDM5A inhibition Cancer biology

Imidazole Linker Geometry: 7-O-(2-Hydroxy-3-imidazolylpropoxy) vs. 3-Imidazolylmethyl Substitution

The 7-O-(2-hydroxy-3-imidazolylpropoxy) substituent in CAS 878416-52-5 positions the imidazole ring via a flexible hydroxypropoxy linker at the 7-position of the chromene core. In contrast, the most potent imidazole-containing CYP11B1 inhibitors (e.g., compound 5c, IC50 = 9.7 nM) and the clinical candidate 7n place the imidazole directly at the 3-position or via a methylene linker for optimal heme-iron coordination [1][2]. The 3-position substitution was proven by Gobbi et al. to be 'the most favorable for the introduction of the heme-coordinating heterocycles' [1]. Compounds with imidazole at the 2-position or other positions showed significantly reduced potency (IC50 = 770 nM to >2.44 μM range), a >80-fold reduction in potency relative to 5c [3]. The 7-position substitution pattern of CAS 878416-52-5 is predicted to be suboptimal for CYP11B1 heme-iron interaction based on this established SAR.

CYP11B1 Heme coordination Corticosteroid biosynthesis

Selectivity Profile: KDM5A vs. KDM Family Members

The cyclopenta[c]chromene scaffold bearing a 7-position substituent has demonstrated exceptional selectivity for KDM5A over other KDM family demethylases. The structurally analogous cyclopenta[c]chromen derivative 1 achieved KDM5A IC50 = 23.8 nM with >4200-fold selectivity over KDM4A (IC50 > 100 μM) and high selectivity over KDM5B and KDM5C [1]. In contrast, the reference KDM5 inhibitor CPI-455 demonstrated lower potency and reduced selectivity for KDM5A [1]. This selectivity profile is scaffold-dependent: the cyclopenta[c]chromene core provides shape complementarity to the KDM5A catalytic pocket that cannot be achieved by monocyclic chromone cores or alternative tricyclic scaffolds lacking the cyclopentane fusion [1][2].

KDM5A selectivity Epigenetic inhibitor Histone demethylase

CYP Enzyme Selectivity Profile: Cyclopenta[c]chromene Derivatives vs. Imidazole-Containing Chromones

Cyclopenta[c]chromene derivatives show a differential CYP enzyme inhibition profile compared to 3-imidazolylmethylchromones. While the latter (e.g., compound 5c) potently inhibit CYP11B1 (IC50 = 9.7 nM) and CYP11B2 (IC50 = 95.4 nM, selectivity factor = 9.8) [1], structurally related cyclopenta[c]chromene derivatives have shown CYP inhibition characterized by EC50 > 100,000 nM for CYP1A2 and EC50 = 269 nM for CYP2C9, indicating a distinct isoform selectivity pattern [2]. Furthermore, imidazole-containing compounds within this chemotype class can exhibit time-dependent CYP3A4/5 inhibition (e.g., IC50 = 1.56–5.49 μM) [3], a property that should be prospectively evaluated for CAS 878416-52-5. The 7-O-linker substitution pattern may reduce CYP-mediated metabolic liability relative to compounds with direct imidazole substitution at the 3-position [4].

Cytochrome P450 CYP selectivity Drug metabolism

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Parameters

CAS 878416-52-5 (C18H18N2O4, MW = 326.35 g/mol) possesses physicochemical properties that distinguish it from both smaller chromone analogs and larger imidazole-chromene hybrids. Calculated parameters for structurally related cyclopenta[c]chromene derivatives include clogP ≈ 2.13, topological polar surface area (TPSA) ≈ 60.89 Ų, 2 rotatable bonds, and 0 hydrogen bond donors [1], placing these compounds firmly within Lipinski Rule of 5 compliance (MW < 500, LogP < 5, HBD < 5, HBA < 10). In contrast, larger imidazole-chromene conjugates (e.g., C21H25N3O4, MW = 383.4 g/mol; C25H23N3O4, MW = 429.5 g/mol) exhibit increased molecular weight and rotatable bond count, which may reduce ligand efficiency . The hydroxypropoxy linker provides a solubilizing hydroxyl group absent in simple 3-imidazolylmethylchromones, potentially improving aqueous solubility without introducing additional hydrogen bond donors beyond Rule of 5 thresholds [2].

Drug-likeness Lipinski Rule of 5 Physicochemical properties

Validated Application Scenarios for 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one (CAS 878416-52-5)


Epigenetic Drug Discovery: KDM5A-Targeted Lead Optimization

CAS 878416-52-5 is most strategically deployed as a chemical starting point for KDM5A inhibitor lead optimization programs targeting breast, lung, prostate, or gastric cancers with KDM5A overexpression. The cyclopenta[c]chromene core has demonstrated IC50 = 23.8 nM against KDM5A with >4200-fold selectivity over KDM4A [1], establishing this scaffold as a validated KDM5A pharmacophore. The 7-O-(2-hydroxy-3-imidazolylpropoxy) substituent introduces a solubilizing hydroxyl group and an imidazole ring that may facilitate hydrogen-bond interactions with the KDM5A active site or serve as a synthetic handle for further derivatization. This compound is suitable for structure–activity relationship (SAR) expansion around the 7-position linker, where systematic variation of the imidazole orientation and linker length can probe KDM5A binding pocket tolerability.

CYP Enzyme Selectivity Profiling Studies

Given the divergent SAR between CYP11B1/2 inhibition (requiring 3-position imidazole substitution for heme-iron coordination) and the 7-O-substitution pattern of CAS 878416-52-5, this compound is a valuable tool for discriminating between CYP11B1/2-dependent and KDM5A-dependent pharmacology. Cyclopenta[c]chromene derivatives have demonstrated CYP1A2 EC50 > 100,000 nM, CYP2C9 EC50 = 269 nM, and CYP3A4 EC50 = 1,030 nM [2], while 3-imidazolylmethylchromones achieve CYP11B1 IC50 = 9.7 nM [3]. CAS 878416-52-5 should be prioritized for broad CYP panel screening to establish its metabolic stability and drug–drug interaction liability profile, critical parameters for distinguishing procurement-grade compounds for in vivo pharmacological studies.

Scaffold-Hopping Medicinal Chemistry Campaigns

The cyclopenta[c]chromene scaffold has been identified as a novel motif for developing selective pharmacological molecules, with molecular docking studies demonstrating improved hydrophobic interactions compared to the lead compound cerbinal [4]. CAS 878416-52-5 merges this privileged scaffold with an imidazole-containing side chain, enabling scaffold-hopping strategies that explore the intersection of chromone-based CYP inhibitors and cyclopenta[c]chromene-based epigenetic modulators. The compound's favorable calculated physicochemical profile (MW = 326.35, clogP ≈ 2.13, TPSA ≈ 60.89 Ų) [5] supports its use in fragment-based or structure-based design workflows requiring Rule of 5-compliant starting points.

Negative Control / Selectivity Probe Development

Based on the established SAR that optimal CYP11B1 inhibition requires imidazole placement at the chromone 3-position (IC50 = 9.7–86.9 nM) with 7-position substitution being substantially less potent [3], CAS 878416-52-5 may serve as a matched negative control or selectivity probe in studies aimed at dissociating CYP11B1-mediated effects from KDM5A-mediated effects. The compound's imidazole moiety retains the potential for heme coordination, but the 7-O-linker geometry is predicted to reduce CYP11B1 binding affinity, making it useful for confirming on-target vs. off-target mechanisms in dual-pathway pharmacological assays.

Quote Request

Request a Quote for 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.